4-Azidobut-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

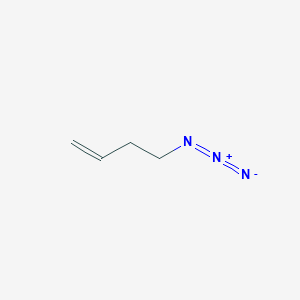

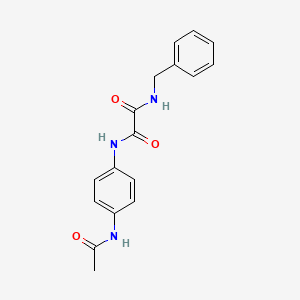

4-Azidobut-1-ene is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .

Molecular Structure Analysis

4-Azidobut-1-yne can exist in five distinct conformations denoted GG, GG0, GA, AG and AA according to the gauche and anti conformation around C–C and the C–N bonds, respectively .Scientific Research Applications

Photolabile Derivatives in Plant Physiology

A study by Hallahan et al. (1988) synthesized a photolabile azido derivative of paclobutrazol, an inhibitor of gibberellin biosynthesis in plants. This derivative was effective in inhibiting the oxidation of ent-kaurene in cell-free preparations from Cucurbita maxima, indicating its potential use in plant physiology research.

Infrared and Raman Spectra Analysis

Gatial et al. (1995) conducted a study on the IR and Raman spectra of 4-azidobut-1-yne, a compound closely related to 4-Azidobut-1-ene. Their research Gatial et al. (1995) involved recording spectra in various states and temperatures, providing valuable information for the conformation analysis of similar compounds.

Ligand Field in Magnetochemistry

Schweinfurth et al. (2015) explored the ligand field of the azido ligand in a Co(II)-azido complex. Their research Schweinfurth et al. (2015) provided insights into bonding parameters and magnetic anisotropy, highlighting the azido ligand's role as a strong σ and π donor in magnetochemistry.

Infrared Probing in Peptide Conformation

Lee et al. (2012) utilized 4-azidoproline derivatives to probe the polyproline II conformation in collagen. Their study Lee et al. (2012) demonstrated that the azido configurations affect intramolecular interactions, which are crucial for understanding protein structure, function, and dynamics.

Synthesis and Reactivity in Organic Chemistry

Lotuzas et al. (2022) researched the synthesis and reactivity of a stable prototropic isomer of 2-acetyl-3-methylpyrrole using 4-isocyanobut-1-ene. Their findings Lotuzas et al. (2022) explored the molecule's reactivity towards acid, base, and oxidants, contributing to organic chemistry applications.

Mechanism of Action

Target of Action

4-Azidobut-1-ene is primarily used in the field of biochemistry for the labeling of RNA . The primary targets of this compound are the 5’-capped RNAs in eukaryotic cells . These RNA molecules play a crucial role in various biological processes, including protein synthesis and regulation of gene expression .

Mode of Action

The compound interacts with its targets through a chemo-enzymatic approach based on bioorthogonal chemistry . A trimethylguanosine synthase is engineered to transfer a terminal azido moiety to the 5’-cap of the RNA . This azido group can then be further modified using strain-promoted azide–alkyne cycloaddition (SPAAC) .

Biochemical Pathways

The biochemical pathway affected by 4-Azidobut-1-ene involves the methylation of proteins . Protein methyltransferases (PMTs) play critical roles in multiple biological processes . The compound is used in a technology known as Bioorthogonal Profiling of Protein Methylation (BPPM), where a S-adenosyl-L-methionine (SAM) analogue cofactor can be utilized by multiple rationally engineered PMTs to label substrates of the corresponding native PMTs .

Pharmacokinetics

Its use in biochemical research suggests that it can be incorporated into rna at specific sites during enzymatic rna synthesis .

Result of Action

The result of 4-Azidobut-1-ene’s action is the specific labeling of RNA molecules . This allows for the study of complex phenomena like the trafficking of mRNA, which leads to subcellular mRNA localization . It also enables the identification of the nonhistone targets of PMTs .

Action Environment

The action of 4-Azidobut-1-ene can be influenced by various environmental factors. For instance, the compound has been shown to successfully react in the lysate of PC3 cells, a human prostate cancer cell line . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment .

properties

IUPAC Name |

4-azidobut-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-3-4-6-7-5/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZXVUUKGSCUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobut-1-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)